molecular formula C12H13NO5 B5572316 3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid

3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B5572316
M. Wt: 251.23 g/mol
InChI Key: OQWBUKRQHAVFLC-AATRIKPKSA-N
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Description

3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid is an organic compound with the molecular formula C12H13NO5. It is a derivative of cinnamic acid, characterized by the presence of a 3,4-dimethoxyphenyl group and a carbamoyl group attached to a prop-2-enoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 3,4-dimethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of both the carbamoyl and prop-2-enoic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-9-4-3-8(7-10(9)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBUKRQHAVFLC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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